diethyl [5-(4-nitrophenoxy)pentyl]malonate
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Overview
Description
Diethyl [5-(4-nitrophenoxy)pentyl]malonate is an organic compound with a complex structure that includes a nitrophenoxy group attached to a pentyl chain, which is further connected to a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(4-nitrophenoxy)pentyl]malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. In this case, the alkyl halide would be 5-(4-nitrophenoxy)pentyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate to deprotonate the malonate ester, forming an enolate ion that can then undergo nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(4-nitrophenoxy)pentyl]malonate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The malonate ester can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Bases such as sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are used to generate the enolate ion for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various alkylated malonate esters depending on the alkyl halide used.
Scientific Research Applications
Diethyl [5-(4-nitrophenoxy)pentyl]malonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [5-(4-nitrophenoxy)pentyl]malonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The nitrophenoxy group can also undergo redox reactions, contributing to the compound’s versatility in chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [5-(2-nitrophenoxy)pentyl]malonate
- Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
Uniqueness
Diethyl [5-(4-nitrophenoxy)pentyl]malonate is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo
Properties
IUPAC Name |
diethyl 2-[5-(4-nitrophenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7/c1-3-24-17(20)16(18(21)25-4-2)8-6-5-7-13-26-15-11-9-14(10-12-15)19(22)23/h9-12,16H,3-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKYRFWXVHJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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